

Application Notes and Protocols: Olefin Cleavage by Bis(triphenylsilyl)chromate

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Compound of Interest

Compound Name: *Bis(triphenylsilyl)chromate*

Cat. No.: *B1148569*

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Introduction

Bis(triphenylsilyl)chromate, $[(C_6H_5)_3SiO]_2CrO_2$, is a versatile organometallic reagent known for its applications in olefin polymerization and as an oxidizing agent. A notable and synthetically useful transformation mediated by this reagent is the oxidative cleavage of carbon-carbon double bonds in olefins to yield corresponding aldehydes and ketones. This reaction provides an alternative to other oxidative cleavage methods, such as ozonolysis or permanganate oxidation. This document provides a detailed overview of the reaction mechanism, experimental protocols for the preparation of the reagent and its use in olefin cleavage, and a summary of available quantitative data.

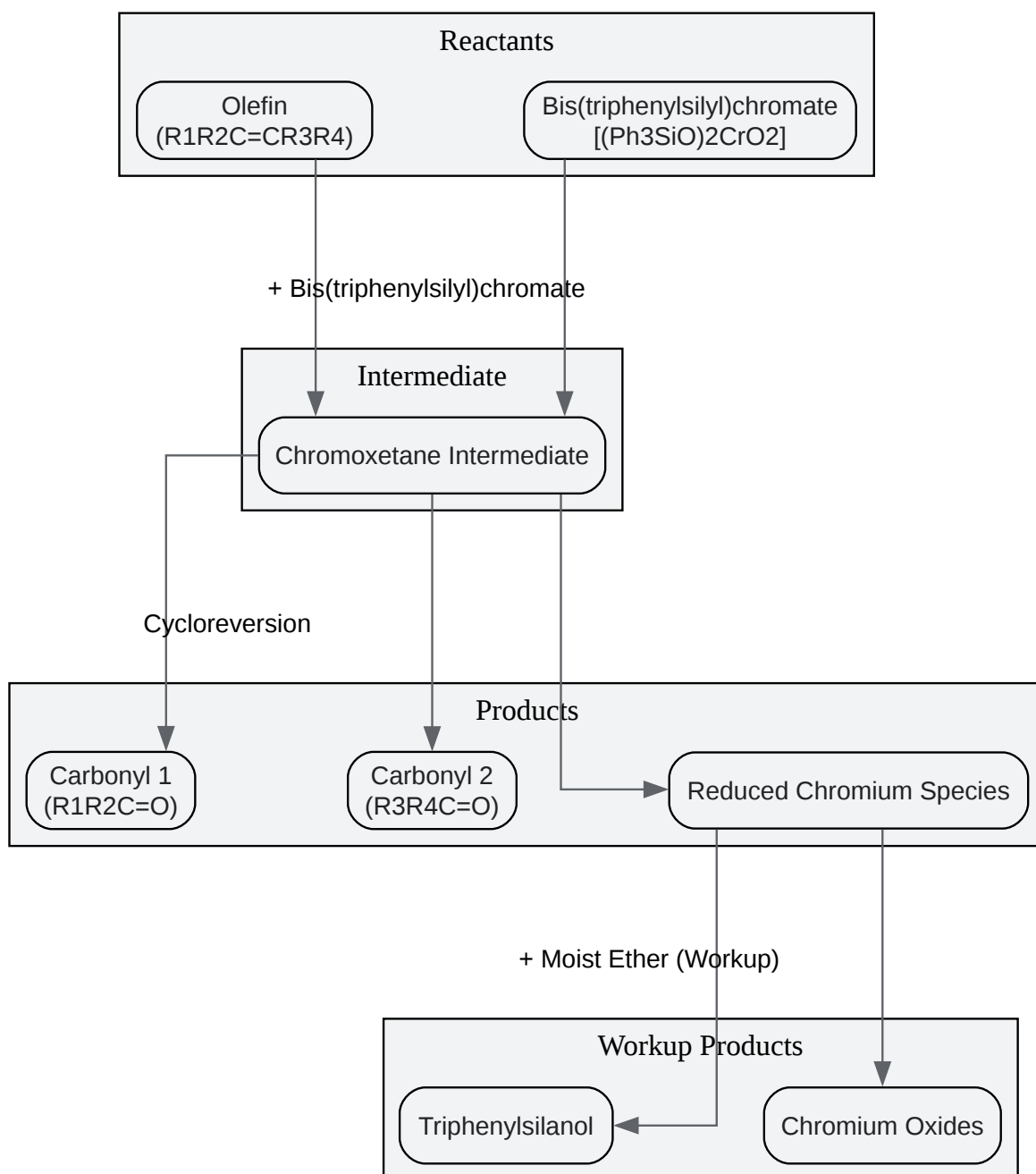
Reaction Mechanism

The precise mechanism of olefin cleavage by **bis(triphenylsilyl)chromate** is not definitively established in the literature; however, based on experimental observations and general principles of chromium(VI) chemistry, a plausible pathway is proposed. The reaction involves the reduction of the Cr(VI) center to a lower oxidation state, observed as a color change from orange-red to green.

The proposed mechanism likely proceeds through the following key steps:

- [2+2] Cycloaddition: The reaction is initiated by a [2+2] cycloaddition of the olefin double bond across a Cr=O bond of the **bis(triphenylsilyl)chromate** to form a transient four-membered metallacyclic intermediate, a chromoxetane.
- Cycloreversion: This unstable intermediate then undergoes a cycloreversion, breaking the carbon-carbon bond of the original olefin and the chromium-carbon bonds. This step results in the formation of the two carbonyl fragments and a reduced chromium species.
- Hydrolysis: Upon workup with moist ether, the reduced chromium species and any remaining silyl groups are hydrolyzed to yield triphenylsilanol and chromium oxides.

A diagrammatic representation of this proposed mechanism is provided below.



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Caption: Proposed mechanism for olefin cleavage.

Quantitative Data

Quantitative yield data for the oxidative cleavage of various olefins by **bis(triphenylsilyl)chromate** is not extensively tabulated in the literature. The primary source describes the reaction with cyclohexene, leading to the formation of carbonyl compounds, but does not provide a specific yield. The reaction is noted to proceed to completion over several days at room temperature.

| Olefin | Product(s) | Yield (%) | Reaction Conditions | Reference |
|-------------|--------------|---------------|--|-----------|
| Cyclohexene | Adipaldehyde | Not specified | CCl ₄ , sealed tube, 5 days, room temp. | [1] |

Further research is required to quantify the yields for a broader range of olefin substrates.

Experimental Protocols

Preparation of Bis(triphenylsilyl)chromate

A high-yield synthesis of **bis(triphenylsilyl)chromate** can be achieved using triphenylchlorosilane and potassium dichromate in the presence of a base.[2]

Materials:

- Triphenylchlorosilane (30 g)
- Potassium dichromate (13 g)
- Potassium hydroxide (3 g)
- Glacial acetic acid (60 ml)
- Hexane (80 ml)
- 500 ml three-neck flask

- Stirrer
- Reflux condenser

Procedure:

- To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add triphenylchlorosilane (30 g), potassium dichromate (13 g), potassium hydroxide (3 g), glacial acetic acid (60 ml), and hexane (80 ml).
- Stir the reaction mixture at 50-60 °C for 5 hours.
- After 5 hours, cool the mixture and filter the resulting solid.
- Wash the solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
- Dry the resulting orange-red crystalline solid under vacuum to obtain **bis(triphenylsilyl)chromate**.

Expected Yield: Approximately 31.2 g (97.4%).^[2] Melting Point: 154 °C.^[2]

Oxidative Cleavage of Cyclohexene

The following protocol is adapted from the literature for the oxidative cleavage of cyclohexene.^[1]

Materials:

- **Bis(triphenylsilyl)chromate** (3.20 g, 5.05 mmol)
- Cyclohexene (1.06 g, 12.9 mmol)
- Carbon tetrachloride (5 ml)
- Sealed tube
- Wrist-action shaker

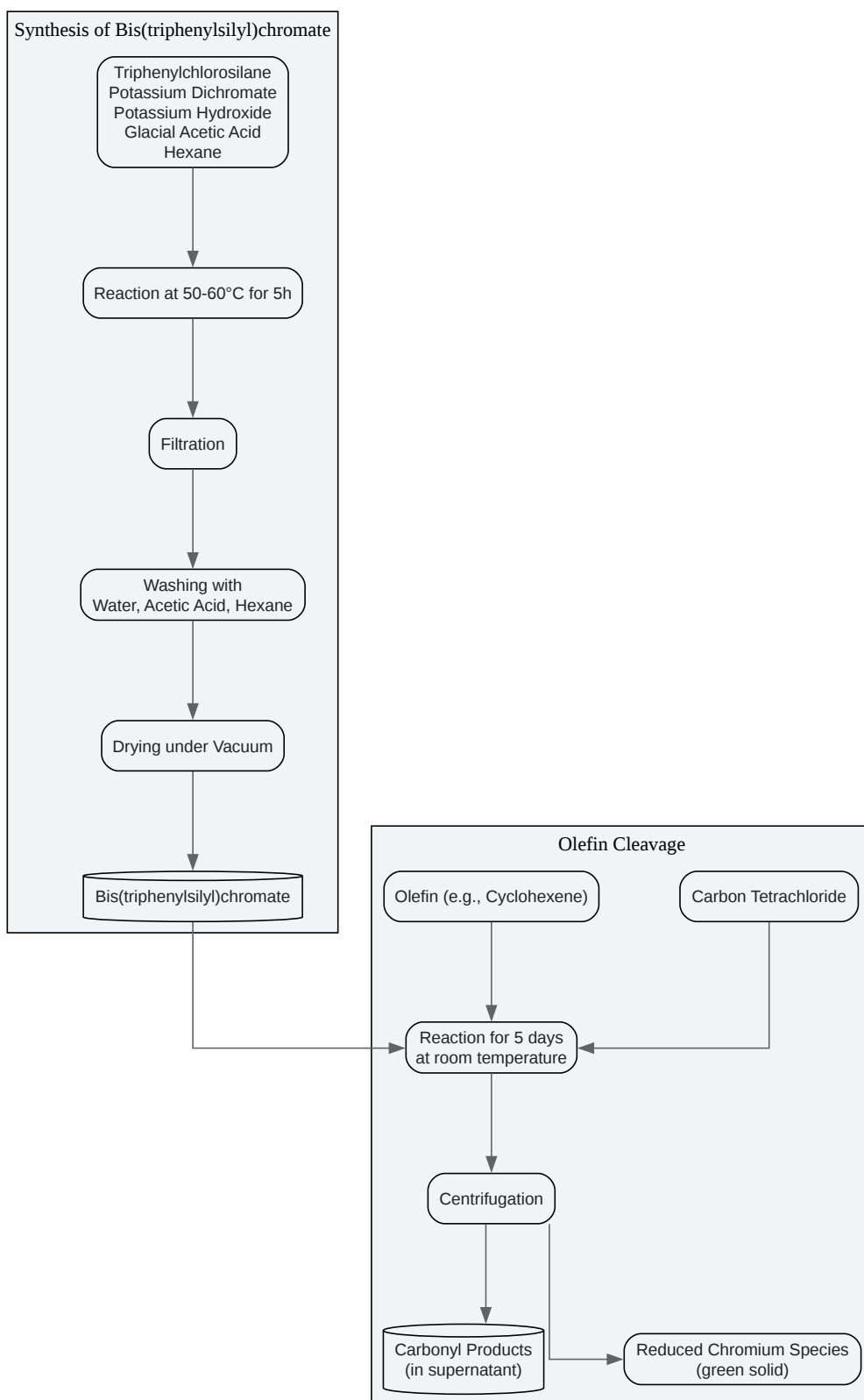
- Centrifuge

Procedure:

- Dissolve 3.20 g of **bis(triphenylsilyl)chromate** in 5 ml of carbon tetrachloride in a sealed tube.
- Add 1.06 g of cyclohexene to the solution.
- Seal the tube and agitate the mixture on a wrist-action shaker for 5 days at room temperature.
- After 5 days, a green solid will have precipitated.
- Centrifuge the sample to separate the supernatant from the solid.
- The supernatant contains the carbonyl products. The green solid is the reduced chromium species.
- The carbonyl products can be further analyzed and purified by standard chromatographic techniques.

Experimental Workflow

The overall workflow for the synthesis of **bis(triphenylsilyl)chromate** and its application in olefin cleavage is outlined below.



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Caption: Experimental workflow diagram.

Safety Precautions

- Chromium(VI) compounds are toxic and carcinogenic. Handle **bis(triphenylsilyl)chromate** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
- Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use with caution and dispose of waste according to institutional guidelines.
- The reaction should be conducted in a sealed tube with appropriate pressure relief considerations if there is a possibility of gas evolution.

Conclusion

Bis(triphenylsilyl)chromate is a valuable reagent for the oxidative cleavage of olefins, offering a method that proceeds under mild conditions. While the mechanistic details are not fully elucidated, the proposed pathway through a chromoxetane intermediate is consistent with the observed products. The provided protocols for the synthesis of the reagent and its application in olefin cleavage serve as a useful starting point for researchers interested in utilizing this transformation. Further studies are warranted to expand the substrate scope and quantify the yields for a variety of olefins.

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References

- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. US5698723A - Process for the preparation of bistrisphenylsilyl chromate - Google Patents [patents.google.com]
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